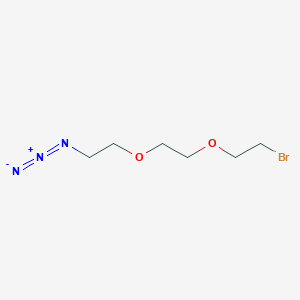
Bromo-PEG2-azide
Vue d'ensemble
Description
Bromo-PEG2-azide is a PEG derivative containing a bromide group and a terminal azide. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.
Applications De Recherche Scientifique
Conjugués anticorps-médicament (ADC)
Bromo-PEG2-azide est utilisé comme un lieur non clivable pour la synthèse de conjugués anticorps-médicament (ADC) . Les ADC sont une classe d'agents thérapeutiques conçus pour cibler et tuer les cellules cancéreuses tout en épargnant les cellules saines .
Chimie Click
Le groupe azide dans this compound peut réagir avec l'alcyne, le BCN, le DBCO via la chimie Click pour donner une liaison triazole stable . Cette réaction est largement utilisée dans la découverte de médicaments et la science des matériaux .
Lieur PROTAC
This compound est un lieur PROTAC à base de PEG . Les PROTAC (chimères de ciblage de la protéolyse) sont une nouvelle classe de médicaments qui agissent en recrutant une ligase E3 pour marquer une protéine spécifique en vue de sa dégradation .
Améliorateur de solubilité
L'espaceur PEG hydrophile dans this compound augmente la solubilité dans les milieux aqueux . Cette propriété est bénéfique dans les systèmes d'administration de médicaments où la solubilité peut être un facteur limitant .
Bioconjugaison
This compound est utilisé en bioconjugaison . La bioconjugaison est le processus de liaison chimique de deux biomolécules, qui est une étape cruciale dans le développement de nombreux produits biopharmaceutiques .
Synthèse de composés divers
This compound peut être utilisé pour synthétiser une variété de composés, tels que la Pomalidomide-PEG2-Alkyne, la Pomalidomide-PEG2-CO2H et la Thalidomide-NH-PEG2-COOH . Ces composés ont des applications potentielles dans divers domaines de la recherche .
Mécanisme D'action
Target of Action
Bromo-PEG2-azide, also known as 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane, is a versatile compound used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins that contain Alkyne, DBCO, or BCN groups .
Mode of Action
This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions result in a stable triazole linkage, which is crucial in the formation of ADCs and PROTACs .
Biochemical Pathways
In the context of PROTACs, this compound contributes to the selective degradation of target proteins. PROTACs exploit the intracellular ubiquitin-proteasome system, a major pathway for protein degradation in cells . The formation of a triazole linkage between the target protein and an E3 ubiquitin ligase leads to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its PEG spacer. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media . This enhances the bioavailability of the compound, allowing it to reach its targets effectively .
Result of Action
The action of this compound leads to the formation of stable triazole linkages in ADCs and PROTACs . In the case of PROTACs, this results in the selective degradation of target proteins, altering the protein composition within cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s stability and efficacy can be affected by the pH and temperature of its environment .
Propriétés
IUPAC Name |
1-azido-2-[2-(2-bromoethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCKRLVDTQCBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





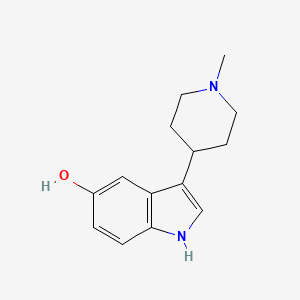
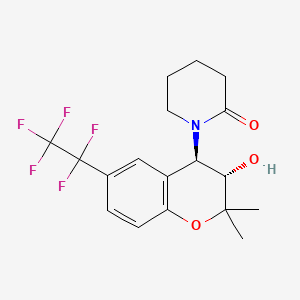
![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)

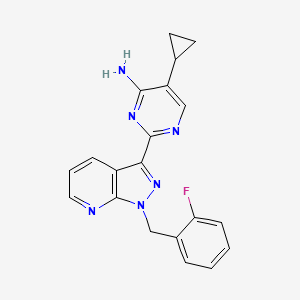
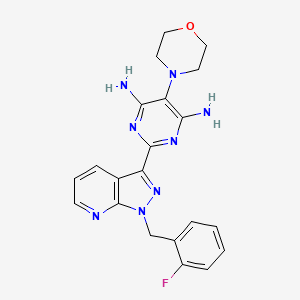

![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
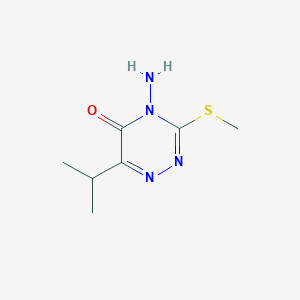
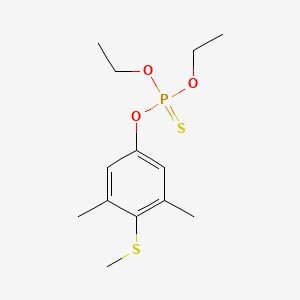
![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)